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Compound of Interest

Compound Name: Oleic-DBCO

Cat. No.: B8106631 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of Oleic-DBCO, a bifunctional molecule

integrating the properties of oleic acid and a dibenzocyclooctyne (DBCO) group. This unique

structure positions Oleic-DBCO as a valuable tool in bioconjugation, targeted drug delivery,

and the development of advanced therapeutic and diagnostic agents.

Core Structure and Properties
Oleic-DBCO is a chemically synthesized molecule that links the monounsaturated omega-9

fatty acid, oleic acid, to a DBCO moiety. The oleic acid component provides a long,

hydrophobic alkyl chain, facilitating interaction with and incorporation into lipid bilayers and

other lipophilic environments. The DBCO group is a strained alkyne that is highly reactive

towards azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition

(SPAAC), a form of "click chemistry" that proceeds efficiently without the need for a cytotoxic

copper catalyst.[1][2]

Chemical Structure
The IUPAC name for Oleic-DBCO is (Z)-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-

1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]octadec-9-enamide.[3]

Molecular Formula: C36H48N2O2[4]
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CAS Number: 2279951-78-7[4]

Physicochemical Properties
A summary of the key physicochemical properties of Oleic-DBCO is presented in Table 1.

Property Value Reference(s)

Molecular Weight 540.79 g/mol

Exact Mass 540.3716

Purity >95% (typically)

Appearance
White to off-white solid or

viscous liquid

Solubility

Soluble in common organic

solvents (e.g., DMSO,

chloroform, DCM)

Storage Conditions

Store at -20°C in a sealed,

light- and moisture-protected

container.

Synthesis of Oleic-DBCO: A Proposed Experimental
Protocol
While specific, detailed synthesis protocols for Oleic-DBCO are not readily available in the

public domain, a plausible synthetic route involves the activation of oleic acid's carboxylic acid

group, followed by conjugation to a DBCO moiety containing a reactive amine. This method is

analogous to the synthesis of other fatty acid bioconjugates.

Materials
Oleic Acid

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

N-Hydroxysuccinimide (NHS)
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DBCO-amine

Anhydrous dichloromethane (DCM) or other suitable organic solvent

Triethylamine (TEA) or other non-nucleophilic base

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)

Proposed Synthesis Workflow
Detailed Method

Activation of Oleic Acid:

Dissolve oleic acid and a molar equivalent of N-Hydroxysuccinimide (NHS) in anhydrous

dichloromethane (DCM).

Cool the solution to 0°C in an ice bath.

Add a slight molar excess (e.g., 1.1 equivalents) of N,N'-Dicyclohexylcarbodiimide (DCC)

to the solution.

Allow the reaction to stir at 0°C for one hour and then at room temperature overnight.

The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is

proceeding.

Filter the reaction mixture to remove the DCU precipitate. The filtrate contains the Oleic

Acid-NHS ester.

Conjugation with DBCO-amine:

To the filtrate containing the Oleic Acid-NHS ester, add a molar equivalent of DBCO-amine

and a slight molar excess of a non-nucleophilic base such as triethylamine (TEA).

Stir the reaction mixture at room temperature for 4-6 hours or until completion, which can

be monitored by thin-layer chromatography (TLC).
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Purification:

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by silica gel column chromatography using a suitable solvent

system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure Oleic-DBCO.

Characterize the final product by techniques such as NMR and mass spectrometry to

confirm its structure and purity.

Applications in Research and Drug Development
Oleic-DBCO is a versatile tool with numerous applications, primarily centered around its ability

to participate in copper-free click chemistry.

PROTAC Linker
Oleic-DBCO can be employed as a lipid-based linker in the synthesis of Proteolysis Targeting

Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein

to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target

protein. The oleic acid portion of the linker can influence the physicochemical properties of the

PROTAC, such as its solubility, cell permeability, and pharmacokinetic profile.

Bioconjugation and Labeling
The DBCO moiety of Oleic-DBCO allows for its covalent attachment to any molecule

containing an azide group. This enables the labeling of biomolecules, nanoparticles, and

surfaces with a lipid tail. For instance, an azide-modified protein or antibody can be conjugated

with Oleic-DBCO to facilitate its anchoring to a lipid membrane.

Targeted Drug Delivery
The oleic acid component of Oleic-DBCO can serve as a targeting ligand for tissues and cells

that have a high uptake of fatty acids, such as certain types of cancer cells and the bone

marrow. By incorporating Oleic-DBCO into drug delivery systems like liposomes or

nanoparticles, it is possible to enhance their accumulation at the target site.
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Experimental Protocol: Labeling of Azide-Modified
Cells with Oleic-DBCO
This protocol describes a general procedure for labeling the surface of cells, which have been

metabolically engineered to express azide groups, with Oleic-DBCO for applications such as

cell tracking or targeted delivery.

Materials
Azide-labeled cells (prepared, for example, by culturing in the presence of an azido sugar)

Oleic-DBCO

Anhydrous Dimethyl Sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), pH 7.4

Cell culture medium

Experimental Workflow
Detailed Method

Preparation of Oleic-DBCO Stock Solution:

Dissolve Oleic-DBCO in anhydrous DMSO to prepare a stock solution of 10 mM.

Store the stock solution at -20°C, protected from light and moisture.

Cell Preparation:

Harvest the azide-labeled cells and wash them once with PBS.

Resuspend the cells in PBS or a suitable buffer at a concentration of 1-5 x 106 cells/mL.

Labeling Reaction:

Add the Oleic-DBCO stock solution to the cell suspension to a final concentration of 10-

100 µM. The optimal concentration should be determined empirically.
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Incubate the cells at room temperature or 37°C for 30-60 minutes with gentle agitation.

Washing:

After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

Remove the supernatant and wash the cells twice with PBS to remove any unbound

Oleic-DBCO.

Analysis:

The Oleic-DBCO labeled cells are now ready for downstream applications.

Labeling can be confirmed by conjugating a fluorescent azide to the DBCO on the cell

surface or by using analytical techniques if the Oleic-DBCO itself is tagged.

Signaling Pathway Implication: Oleic Acid and the
GPR40 Pathway
While Oleic-DBCO itself is a synthetic molecule, the oleic acid component is a known

endogenous ligand for G protein-coupled receptor 40 (GPR40), also known as free fatty acid

receptor 1 (FFAR1). The activation of GPR40 by oleic acid triggers downstream signaling

cascades that are involved in various physiological processes, including insulin secretion and

cancer cell migration. Understanding this pathway can provide insights into the potential

biological effects of Oleic-DBCO, particularly when it is localized to cell membranes.

GPR40 Signaling Cascade in Pancreatic β-cells
In pancreatic β-cells, the binding of oleic acid to GPR40 activates phospholipase C (PLC). This

leads to an increase in intracellular calcium concentration ([Ca2+]i), which in turn activates L-

type calcium channels, further increasing calcium influx. The elevated cytosolic calcium is a key

trigger for the secretion of insulin.

Conclusion
Oleic-DBCO is a powerful and versatile molecule for researchers in the fields of chemistry,

biology, and medicine. Its unique bifunctional structure, combining a lipid-associating oleic acid
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tail with a bioorthogonal DBCO handle, opens up a wide range of possibilities for

bioconjugation, targeted drug delivery, and the study of biological systems. The experimental

protocols and conceptual frameworks provided in this guide are intended to serve as a valuable

resource for scientists and professionals seeking to leverage the potential of Oleic-DBCO in

their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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